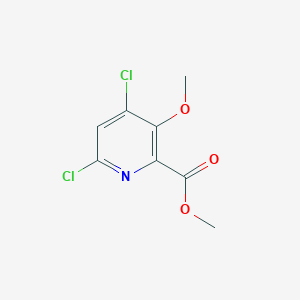
Methyl 4,6-dichloro-3-methoxypicolinate
Description
Methyl 4,6-dichloro-3-methoxypicolinate is a synthetic picolinate ester featuring a pyridine backbone substituted with two chlorine atoms at positions 4 and 6, a methoxy group at position 3, and a methyl ester at the carboxyl position. The chlorine substituents enhance its electrophilicity and stability, while the methoxy group contributes to solubility in organic solvents. Its synthesis typically involves halogenation and esterification steps on a pre-functionalized pyridine core.
Propriétés
Formule moléculaire |
C8H7Cl2NO3 |
|---|---|
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
methyl 4,6-dichloro-3-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO3/c1-13-7-4(9)3-5(10)11-6(7)8(12)14-2/h3H,1-2H3 |
Clé InChI |
DNGIWUNNSSKCKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C=C1Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include methyl esters of heterocyclic or diterpenoid acids. Key comparisons are outlined below:
Table 1: Structural Comparison with Selected Methyl Esters



Key Observations :
- Backbone Diversity: Unlike diterpenoid or fatty acid esters (e.g., sandaracopimaric acid methyl ester or ethyl linolenate ), this compound features an aromatic pyridine ring, enabling π-π interactions and distinct reactivity.
- Functional Group Synergy: The methoxy group enhances solubility in polar aprotic solvents, contrasting with diterpenoid esters (e.g., torulosic acid methyl ester ), which rely on hydroxyl or epoxide groups for similar properties.
Physicochemical Properties
- Solubility : Expected to exhibit moderate solubility in polar solvents (e.g., acetone, DCM) due to chloro and methoxy groups, unlike fatty acid esters (e.g., methyl palmitate ), which are more lipophilic.
- Stability: Chlorine substituents likely improve resistance to oxidative degradation compared to unsaturated esters like ethyl linolenate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





